molecular formula C8H12N4O B12863087 N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine

N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine

Cat. No.: B12863087
M. Wt: 180.21 g/mol
InChI Key: MGNQEUITBFJQGI-UHFFFAOYSA-N
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Description

N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine is a heterocyclic compound that belongs to the class of furo[3,2-b]pyrroles

Preparation Methods

The synthesis of N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine typically involves a multi-step process. One common synthetic route follows the Hemetsberger–Knittel protocol, which includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and thermolysis promoting intramolecular cyclocondensation to form the O,N-heteropentalene structure . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine has been studied for its potential applications in several scientific fields. In medicinal chemistry, it is explored for its pharmacological activities, including anti-inflammatory and anticancer properties. In materials science, derivatives of this compound are investigated for their electronic and optical properties, making them candidates for use in organic electronics and photonics .

Mechanism of Action

The mechanism of action of N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine can be compared with other similar compounds, such as thieno[3,2-b]pyrroles and seleno[3,2-b]pyrroles. These compounds share structural similarities but differ in their heteroatoms and specific properties. For instance, thieno[3,2-b]pyrroles contain sulfur atoms, while seleno[3,2-b]pyrroles contain selenium atoms. The unique combination of heteroatoms in this compound contributes to its distinct chemical and physical properties .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2-N-ethylfuro[3,2-b]pyrrole-2,4,5-triamine

InChI

InChI=1S/C8H12N4O/c1-2-11-8-3-5-6(13-8)4-7(9)12(5)10/h3-4,11H,2,9-10H2,1H3

InChI Key

MGNQEUITBFJQGI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(O1)C=C(N2N)N

Origin of Product

United States

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